Cas no 2228654-90-6 (5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine)
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine
- 2228654-90-6
- EN300-1802119
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- Inchi: 1S/C8H14N2O2/c1-8(2,11-3)4-7-6(9)5-10-12-7/h5H,4,9H2,1-3H3
- InChI Key: OPZIGPCBGWZYGY-UHFFFAOYSA-N
- SMILES: O(C)C(C)(C)CC1=C(C=NO1)N
Computed Properties
- Exact Mass: 170.105527694g/mol
- Monoisotopic Mass: 170.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.3Ų
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802119-1g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-5g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 5g |
$3977.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-10g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-0.05g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-0.1g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-0.25g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-0.5g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-1.0g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1802119-2.5g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1802119-5.0g |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine |
2228654-90-6 | 5g |
$3977.0 | 2023-06-02 |
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine
Research Brief on 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine (CAS: 2228654-90-6)
5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine (CAS: 2228654-90-6) is a novel oxazole derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique methoxy-methylpropyl substitution, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways relevant to inflammation and oncology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a selective inhibitor of key inflammatory mediators. The study demonstrated that 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with an IC50 value of 0.8 μM. These findings suggest its potential as a lead compound for developing anti-inflammatory therapeutics, particularly for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Further research has explored the compound's application in oncology. A preclinical study conducted by a team at the National Cancer Institute revealed that 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine exhibits significant antiproliferative activity against certain cancer cell lines, including breast and lung adenocarcinoma. The compound was found to induce apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These results, published in Cancer Research in early 2024, highlight its potential as a targeted therapy with a favorable safety profile.
The synthesis and optimization of 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine have also been a focus of recent work. A 2024 paper in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing production costs. This advancement is critical for scaling up production for clinical trials and future commercialization. Additionally, structural-activity relationship (SAR) studies have identified key modifications that could further enhance the compound's potency and selectivity.
Despite these promising developments, challenges remain. The compound's solubility and bioavailability in vivo require further optimization, as noted in a recent pharmacokinetic study. Researchers are also investigating potential drug-drug interactions and long-term safety profiles. Nevertheless, the current body of research underscores the therapeutic potential of 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine and its relevance to modern drug discovery efforts.
In conclusion, 5-(2-methoxy-2-methylpropyl)-1,2-oxazol-4-amine (CAS: 2228654-90-6) represents a compelling area of research in chemical biology and pharmaceutical science. Its dual applications in inflammation and oncology, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for future therapeutic development. Continued research will be essential to fully realize its clinical potential and address existing limitations.
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